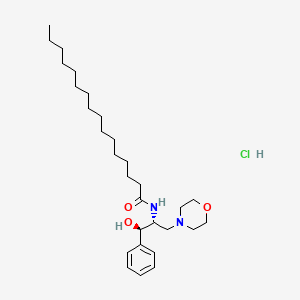
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal: is a chemical compound with the molecular formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . This compound is a derivative of D-glucal, a monosaccharide, and is characterized by the presence of acetyl and tert-butyldimethylsilyl groups. It is commonly used in the synthesis of complex carbohydrates and has significant applications in biomedicine research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The acetylation of the remaining hydroxyl group is then carried out using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality batches suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove silyl protecting groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds aimed at treating diseases such as cancer and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups help to control the reactivity and selectivity of the compound during these reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the glycosylated products.
Vergleich Mit ähnlichen Verbindungen
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucan
Comparison: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific protective groups and its role in the synthesis of complex carbohydrates. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycosylation reactions.
Eigenschaften
CAS-Nummer |
132891-79-3 |
|---|---|
Molekularformel |
C20H42O7Si2 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
PUTBIZQBKYLDAU-BSDSXHPESA-N |
Isomerische SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C |
Synonyme |
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)


![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)
![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)


